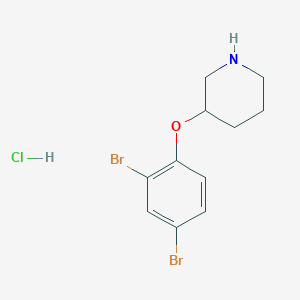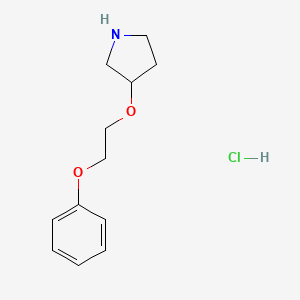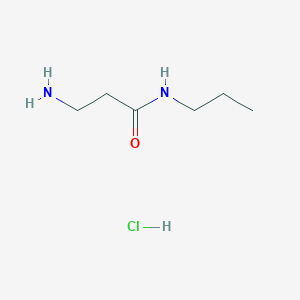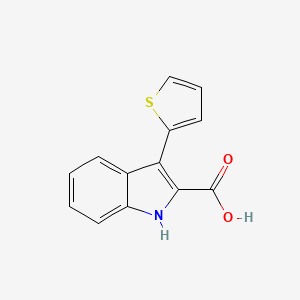![molecular formula C11H15Cl2NO B1395485 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219980-87-6](/img/structure/B1395485.png)
3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride can be represented by the SMILES stringO=C(O)C(O)=O.ClC1=CC=CC=C1CC2CNCC2.C . This represents the connectivity and arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride are not detailed in the searched resources, benzyl chloride, a related compound, is known to be a reactive organochlorine compound used as a chemical building block . It’s plausible that 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride may also participate in various organic reactions.Physical And Chemical Properties Analysis
3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the searched resources.Applications De Recherche Scientifique
Chemical Properties and Reactions
Ruthenium Complex Reactions : A complex involving a similar structure, Ru(pby)/sub 2/(py)H/sub 2/O/sup 2 +/, shows significant properties as an acid and undergoes reversible one-electron oxidations, which could be relevant in the context of water oxidation and oxygen reduction reactions (Moyer & Meyer, 1981).
Crystal Structure Analysis : The crystal structure of a similar compound, Diethyl 1-acetyl-4′-(4-chlorophenyl)-5′-(4-nitrophenyl)-2-oxospiro[indoline-3,3′-pyrrolidine]-2′,2′-dicarboxylate, shows unique conformations and interactions, which can inform the understanding of molecular interactions and drug design (Long He, 2009).
Synthesis and Stereochemistry
Pyrrolidine Synthesis : Pyrrolidine derivatives, derived from 3-oxo pyrrolidine 2-phosphonates, are synthesized for various cis- and trans-disubstituted pyrrolidines, indicating potential in stereoselective synthesis and pharmaceutical applications (Davis, Zhang, Qiu, & Wu, 2008).
Formation of Pyrrolidines and Azetidines : The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, demonstrating a route to create these structures under different conditions (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).
Complex Formation and Applications
Hybrid Ligand Complexes : A reaction involving a similar structure with organotellurium ligands results in complexes with palladium(II) and mercury(II), which could have implications in organometallic chemistry and catalysis (Singh et al., 2003).
Pyrrolidines in Cycloaddition Reactions : Pyrrolidines show biological effects and are used in medicine and industry. Their synthesis through cycloaddition reactions opens avenues for creating new bioactive compounds (Żmigrodzka et al., 2022).
Enantioselective Synthesis
Synthesis of 2-Oxo and 3-Oxo Pyrrolidines : The diastereoselective addition of lithium enolate of alpha-diazoacetoacetate to chiral N-sulfinyl imines leads to enantioselective synthesis of 2-oxo and 3-oxo pyrrolidines, highlighting methods for creating stereochemically complex molecules (Dong, Mo, & Wang, 2008).
Ring Expansion Synthesis : The synthesis of 2-(α-hydroxyalkyl)azetidines and their conversion to functionalized pyrrolidines through rearrangement demonstrates a synthetic route to these compounds, which could be significant in drug synthesis (Durrat et al., 2008).
Chemical Analysis and Binding Studies
Molecular Property Investigation : DFT and quantum chemical investigations of molecular properties of substituted pyrrolidinones provide insights into electronic properties, which are crucial in materials science and drug design (Bouklah et al., 2012).
Binding Analysis : Identification of potent inhibitors of γ-aminobutyric acid transporter 1 using pyrrolidine-3-acetic acid derived oximes showcases a method for discovering new pharmaceutical agents (Huber, Höfner, & Wanner, 2018).
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLQACPABZJEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395407.png)
![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395408.png)
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395409.png)
![3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395410.png)



![3-[(2,4-Difluorobenzyl)oxy]azetidine](/img/structure/B1395419.png)
![3-[(Benzyloxy)methyl]azetidine](/img/structure/B1395421.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)
![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)